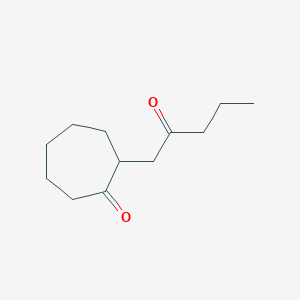![molecular formula C24H19As B14393928 ([1,1'-Biphenyl]-2-yl)(diphenyl)arsane CAS No. 88659-28-3](/img/structure/B14393928.png)
([1,1'-Biphenyl]-2-yl)(diphenyl)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-2-yl)(diphenyl)arsane: is an organoarsenic compound that features a biphenyl group and two phenyl groups attached to an arsenic atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane typically involves the reaction of biphenyl derivatives with arsenic trichloride (AsCl3) in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Step 1: Preparation of biphenyl lithium by reacting biphenyl with n-butyllithium.
Step 2: Reaction of biphenyl lithium with arsenic trichloride to form ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane.
Industrial Production Methods: Industrial production methods for ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Arsenic oxides and biphenyl derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
Chemistry: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as an anti-cancer agent due to its ability to interact with cellular proteins and DNA.
Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: In the industrial sector, ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used in the production of specialty chemicals and materials, including polymers and electronic components.
作用機序
The mechanism by which ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane exerts its effects involves its interaction with molecular targets such as proteins and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it can intercalate into DNA, causing structural changes that affect gene expression and cell division.
類似化合物との比較
Triphenylarsane: Similar structure but with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic atom bonded to a hydroxyl group.
Uniqueness: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to other organoarsenic compounds.
特性
CAS番号 |
88659-28-3 |
|---|---|
分子式 |
C24H19As |
分子量 |
382.3 g/mol |
IUPAC名 |
diphenyl-(2-phenylphenyl)arsane |
InChI |
InChI=1S/C24H19As/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChIキー |
AAHUCDQIZHYEDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[As](C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)


![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)
![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)



![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
